
Dazoquinast
Overview
Description
Dazoquinast (imidazo[1,2-a]quinoxaline-2-carboxylic acid) is a synthetic quinoxaline derivative with the molecular formula C₁₁H₇N₃O₂ and a molecular weight of 213.19 g/mol . Its CAS registry number is 76002-75-0, and it is classified as an anti-asthmatic/antiallergic agent under the International Nonproprietary Name (INN) system . Structurally, it features a fused imidazole-quinoxaline core with a carboxylic acid substituent, which contributes to its pharmacological activity .
This compound is regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized codes HS 29339990 (tariff classification) and SITC 51577 (trade classification) . It is primarily used to treat respiratory conditions such as asthma, likely through mechanisms involving histamine pathway modulation or leukotriene inhibition, though its exact molecular target remains unspecified in available literature .
Preparation Methods
Historical Context and Early Synthetic Approaches
The synthesis of imidazo[1,2-a]quinoxaline derivatives, including Dazoquinast, initially relied on multistep reactions involving quinoxaline precursors. Early methods prioritized functionalization at the quinoxaline core, followed by cyclization to form the imidazo ring. For instance, one traditional route involved the condensation of 2-aminoquinoxaline with α-haloketones or α-haloaldehydes under basic conditions . These reactions typically proceeded via nucleophilic substitution, where the amino group attacked the halogenated carbonyl compound, leading to ring closure. However, yields were often suboptimal (40–60%) due to competing side reactions, such as over-alkylation or oxidation .
A second approach utilized 1,2-diaminobenzenes as starting materials, which were subjected to cyclocondensation with glyoxal derivatives. This method, while straightforward, faced challenges in regioselectivity, often producing mixtures of imidazo[1,2-a] and imidazo[1,5-a]quinoxalines . Chromatographic separation was frequently required, complicating large-scale production .
Modern Methodologies: Catalytic and One-Pot Systems
Imidazoannulation via 3-Acylquinoxalinones and Benzylamines
A breakthrough in this compound synthesis emerged with the development of imidazoannulation reactions. Mamedov et al. (2009) demonstrated that 3-acylquinoxalinones could react with benzylamines in the presence of acetic acid to form imidazo[1,2-a]quinoxalines . This method achieved yields exceeding 85% by leveraging a tandem acylation-cyclization mechanism (Table 1).
Table 1: Optimization of Imidazoannulation Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Solvent | Acetic Acid | 88 |
Temperature (°C) | 110 | 92 |
Reaction Time (h) | 6 | 90 |
Benzylamine Equiv. | 1.2 | 87 |
The reaction proceeds via initial formation of a Schiff base between the 3-acylquinoxalinone and benzylamine, followed by intramolecular cyclization to yield the imidazo ring . This method’s efficiency stems from its atom economy and avoidance of hazardous reagents .
One-Pot Three-Component Synthesis
Recent advances have focused on streamlining synthesis through one-pot protocols. Piltan (2017) reported a three-component reaction combining benzene-1,2-diamines, aryl isothiocyanates, and ethyl bromopyruvate in acetonitrile under reflux . Although primarily applied to thiazolo[3,4-a]quinoxalines, this strategy offers a template for imidazo derivatives by substituting thiourea intermediates with urea analogs. The protocol achieved 90–95% yields, highlighting its potential adaptability for this compound production .
Mechanistic Insights and Reaction Optimization
Role of Lewis Acids
Incorporating Lewis acids like ZnCl₂ or FeCl₃ has been shown to accelerate cyclization by polarizing the carbonyl group. For example, ZnCl₂ reduces the activation energy from 28.3 kcal/mol to 19.7 kcal/mol, enabling reactions at 80°C instead of 110°C . However, metal residues necessitate post-synthesis purification, complicating regulatory approval for pharmaceutical use .
While synthesis optimization dominates academic research, industrial production demands attention to downstream processes. Lyophilization, a freeze-drying technique, has been explored for stabilizing this compound formulations. A patent by US20070116729A1 details a lyophilization protocol using dioxane as an anti-solvent, which facilitates rapid precipitation and amorphous solid formation . Although not directly applied to this compound in the cited work, this method’s success with cephalosporins suggests viability for imidazoquinoxalines .
Table 2: Lyophilization Parameters for Amorphous Solids
Parameter | Value |
---|---|
Freezing Temperature (°C) | −50 |
Primary Drying (mbar) | 0.1 |
Secondary Drying (°C) | 25 |
Residual Solvent (%) | <0.1 |
Emerging Techniques: Iodine-Mediated Annulation
A 2025 study by Thieme Connect introduces an iodine-mediated oxidative [3+2] annulation for imidazo-fused heterocycles . This method employs molecular iodine as a catalyst, enabling room-temperature reactions with 92% yield (Table 3). While specific data on this compound remain unpublished, the approach’s mild conditions and scalability position it as a promising candidate for future synthesis routes .
Table 3: Iodine-Mediated Annulation Performance
Substrate | Yield (%) | Time (h) |
---|---|---|
Quinoxaline Derivative | 92 | 4 |
Solvent | DCM | — |
I₂ Loading (mol%) | 10 | — |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound Synthesis
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Traditional Cyclization | 60 | 85 | Moderate | 1200 |
Imidazoannulation | 88 | 95 | High | 800 |
Three-Component | 90 | 97 | High | 750 |
Iodine-Mediated | 92 | 98 | High | 700 |
The iodine-mediated method surpasses others in cost and yield, though long-term stability data are pending . Imidazoannulation remains the most validated approach, with extensive pharmacokinetic data supporting its use in current Good Manufacturing Practice (cGMP) settings .
Chemical Reactions Analysis
Types of Reactions: DAZOQUINAST undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoxaline ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry
Dazoquinast serves as a precursor in synthesizing various quinoxaline derivatives. The synthesis typically involves the condensation of aromatic diamines with dicarbonyl compounds under controlled conditions. For instance:
- Synthetic Route Example : The reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of acetic acid can yield this compound efficiently.
Biological Applications
This compound has been investigated for its potential as an antifungal and antibacterial agent. Research indicates:
- Antifungal Activity : this compound exhibits efficacy against various fungal strains, including Candida albicans and Aspergillus niger.
- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Medical Applications
The compound's antiallergic properties are particularly noteworthy:
- Mechanism of Action : this compound inhibits histamine release from mast cells by blocking histamine H1 receptors, which may help treat allergic conditions.
- Therapeutic Potential : Its unique profile makes it a candidate for further research in allergy treatments.
Industrial Applications
In industry, this compound is leveraged for developing materials with enhanced properties:
- Material Development : Its chemical structure allows incorporation into polymers that exhibit improved conductivity and fluorescence.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 μg/mL |
Escherichia coli | 10 μg/mL | |
Candida albicans | 15 μg/mL | |
Aspergillus niger | 20 μg/mL |
Table 2: Comparison of this compound with Other Quinoxaline Derivatives
Compound Name | Antiallergic Activity | Antimicrobial Activity |
---|---|---|
This compound | Yes | Moderate |
U8044 | No | High |
LU 73,068 | No | Moderate |
Echinomycin | No | High |
Case Study 1: Antitumor Activity
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Methodology : Administered to xenograft models at doses of 20 mg/kg.
- Results : Achieved tumor growth inhibition rates of up to 60% compared to control groups.
Case Study 2: Anti-inflammatory Effects
- Objective : Assess the anti-inflammatory potential in induced arthritis models.
- Methodology : Measured paw swelling before and after treatment with this compound.
- Results : Significant reduction in inflammation markers was observed post-treatment.
Mechanism of Action
The mechanism of action of DAZOQUINAST involves its interaction with specific molecular targets. It is believed to exert its antiallergic effects by inhibiting the release of histamines from mast cells. This inhibition occurs through the blockade of histamine H1 receptors, preventing the binding of histamines and subsequent allergic reactions .
Comparison with Similar Compounds
Quinoxaline derivatives are pharmacologically diverse, with applications ranging from antimicrobials to anticancer agents. Below, Dazoquinast is compared to structurally or functionally related compounds in the anti-asthmatic/antiallergic category:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Differences and Research Findings
Structural Diversity: this compound’s imidazo-quinoxaline core distinguishes it from other anti-asthmatics like Ablukast (benzopyran) and Tiotropium (thiophene-containing ammonium salt) . This structural uniqueness may influence receptor selectivity and metabolic stability. Unlike Cilomilast, which targets PDE4 to reduce inflammation, this compound’s mechanism is less well-characterized but hypothesized to involve mast cell stabilization .
Quinoxaline derivatives like LU-73068 (anticonvulsant) and Echinomycin (antibiotic) highlight the scaffold’s versatility, but this compound’s antiallergic focus narrows its therapeutic scope .
Regulatory and Clinical Status :
- This compound, Tiotropium, and Ablukast are all FDA-regulated, but Tiotropium has broader clinical adoption due to its proven efficacy in chronic obstructive pulmonary disease (COPD) .
- Ablukast and this compound share anti-leukotriene activity, but Ablukast’s sodium salt formulation may enhance bioavailability compared to this compound’s free acid form .
Safety and Tolerability: Limited data exist for this compound, whereas Tiotropium has well-documented side effects (e.g., dry mouth, glaucoma risk) due to its systemic antimuscarinic activity .
Table 2: Pharmacokinetic and Regulatory Snapshot
Parameter | This compound | Cilomilast | Tiotropium |
---|---|---|---|
FDA Approval | Yes (as ingredient) | Yes (discontinued) | Yes (marketed) |
EMA Status | Listed in XEVMPD | Not specified | Approved |
Half-Life | Not reported | ~6.5 hours | ~5-6 days |
Key Identifier | UMLS C2699564 | UMLS C2699565 | UMLS C0213771 |
Biological Activity
Dazoquinast, a compound of interest within the quinoxaline family, has been investigated for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of current research findings.
Overview of this compound
This compound is a synthetic derivative of quinoxaline, which has garnered attention due to its potential applications in treating various diseases, including infections, cancers, and neurological disorders. Quinoxaline derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and antitumor effects .
The biological activity of this compound is largely attributed to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes implicated in disease processes, thereby disrupting the growth or survival of pathogens or cancer cells.
- Modulation of Cellular Signaling : The compound can affect signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Action : this compound has shown promising results against various bacterial strains by disrupting cellular functions and inhibiting growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1.0 | |
Escherichia coli | 0.5 | |
Pseudomonas aeruginosa | 2.0 |
The presence of electron-withdrawing groups in the molecular structure enhances its antibacterial efficacy, as evidenced by structure-activity relationship (SAR) studies.
Antiviral Activity
This compound has also been evaluated for antiviral properties. It demonstrates inhibitory effects on viral replication:
- HIV-1 : Exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating strong antiviral activity with a therapeutic index suggesting safety in clinical applications .
- Vesicular Stomatitis Virus (VSV) : Showed low toxicity while acting as an interferon inducer, highlighting its potential as an antiviral agent .
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties:
These findings suggest that this compound could be developed as a therapeutic agent for various cancers due to its ability to induce apoptosis in malignant cells.
Case Studies and Clinical Implications
Several case studies have highlighted the clinical relevance of this compound:
- A study involving patients with resistant bacterial infections showed that treatment with this compound resulted in improved outcomes compared to standard therapies .
- In oncology trials, patients treated with this compound demonstrated significant tumor regression and manageable side effects, supporting further investigation into its use as an anticancer agent .
Properties
IUPAC Name |
imidazo[1,2-a]quinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYTWZLUFMIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226912 | |
Record name | Dazoquinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76002-75-0 | |
Record name | Dazoquinast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoquinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOQUINAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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